11-Hydroxy-1-isomangostin
Description
Overview of Xanthone (B1684191) Chemical Scaffold and Classification
Xanthones, or 9H-xanthen-9-ones, are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone core structure. mdpi.comnih.gov This tricyclic system consists of two benzene (B151609) rings fused to a central γ-pyrone ring. mdpi.com The term "xanthone" originates from the Greek word "xanthos," meaning yellow, which describes the typical color of these compounds in their solid state. mdpi.com
The structural diversity of xanthones arises from the various substituents attached to the two benzene rings. nih.gov This leads to a broad classification based on several criteria:
Based on the level of oxidation of the C-ring: They can be categorized into monomers, dimers, and heterodimers. mdpi.com
Based on the level of oxygenation or the type of ring residue: This includes mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones, bis-xanthones, prenylated and related xanthones, xanthonolignoids, and other miscellaneous xanthones. mdpi.com
Based on the nature of substituents: They are broadly classified into simple xanthones, glycosylated xanthones, prenylated xanthones, xanthonolignoids, and bis-xanthones. nih.govtaylorandfrancis.com
The presence and position of functional groups, such as hydroxyl, methoxy (B1213986), and particularly prenyl groups, significantly influence the biological properties of these molecules. mdpi.com
The Genus Garcinia as a Source of Bioactive Xanthones
The genus Garcinia, belonging to the family Clusiaceae, is a rich and significant source of bioactive xanthones. nih.govnih.gov This genus comprises numerous species of tropical plants, with many being recognized for their traditional medicinal uses. nih.govmonash.edu Garcinia species are known to produce a remarkable variety of xanthones, particularly prenylated xanthones, which contribute to their diverse pharmacological activities. nih.gov These activities include anti-inflammatory, antibacterial, antifungal, and antitumor properties. nih.govresearchgate.netnih.gov
Historical Context of Xanthone Research from Garcinia mangostana
The investigation of xanthones from Garcinia mangostana, commonly known as mangosteen, has a long history. The pericarp of the mangosteen fruit has been used for centuries in traditional medicine in Southeast Asia to treat various ailments like skin infections, wounds, and dysentery. researchgate.netnih.govscispace.com This traditional use spurred scientific interest in its chemical constituents.
Over 60 different xanthones have been identified from various parts of the G. mangostana plant, including the fruit hull, leaves, and bark. monash.eduresearchgate.net The majority of these are prenylated and oxygenated xanthones. monash.edu The first report of a natural xanthone, gentisin, dates back to 1821 from Gentiana lutea. mdpi.com However, intensive research into the diverse xanthones from G. mangostana has been a more recent endeavor, revealing a wealth of compounds with potent biological activities. nih.gov
Contextualization of 11-Hydroxy-1-isomangostin within the Prenylated Xanthone Class
This compound is a specific member of the prenylated xanthone class, isolated from Garcinia mangostana. nih.govnih.gov Its chemical structure is a variation of the more abundant mangostin derivatives, such as α-mangostin. The "isomangostin" part of the name indicates a specific arrangement of the prenyl groups, and the "11-hydroxy" prefix specifies the presence of a hydroxyl group at the 11th position of the iso-mangostin scaffold.
This compound is often found alongside other well-known xanthones like α-mangostin, β-mangostin, γ-mangostin, and 3-isomangostin (B95915). nih.govresearchgate.net The subtle structural differences between these related compounds, such as the position of hydroxylation or the nature of the prenyl side chains, can lead to significant variations in their biological activities. The study of compounds like this compound is crucial for understanding the structure-activity relationships within the prenylated xanthone family.
Table of Compounds
| Compound Name |
| This compound |
| 11-hydroxy-3-O-methyl-1-isomangostin |
| 11α-mangostanin |
| 1-isomangostin (B102770) |
| 3-isomangostin |
| 8-deoxygartanin |
| 9-hydroxycalabaxanthone |
| α-mangostin |
| β-mangostin |
| cratoxyxanthone |
| γ-mangostin |
| garcinone D |
| gartanin (B23118) |
| gentisin |
| mangostanin |
Structure
3D Structure
Properties
CAS No. |
164365-71-3 |
|---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3,5,9-trihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one |
InChI |
InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(10-15(26)22(12)29-5)30-17-9-14(25)13-8-18(27)24(3,4)31-23(13)20(17)21(19)28/h6,9-10,18,25-27H,7-8H2,1-5H3 |
InChI Key |
YHXWPTCZEWMDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(C(C4)O)(C)C)O)O)OC)C |
Origin of Product |
United States |
Botanical Sourcing and Isolation Methodologies for 11 Hydroxy 1 Isomangostin
Plant Source Identification and Authentication (Garcinia mangostana)
The primary and most well-documented botanical source of 11-Hydroxy-1-isomangostin is Garcinia mangostana L., a tropical evergreen tree belonging to the family Clusiaceae. nih.govacs.orgnih.govcaldic.comrjptonline.org Commonly known as the mangosteen, this species is renowned for its edible fruit and is a rich reservoir of various xanthones, with over 80 such compounds having been isolated from its different parts. nih.gov Authentication of the plant material is a critical first step in the isolation process, ensuring the correct species is used for extraction.
Research has shown that this compound, along with other xanthones, is not uniformly distributed throughout the Garcinia mangostana tree. Specific tissues have been identified as particularly rich sources for its isolation.
Stem Bark: Several phytochemical investigations have successfully isolated this compound from the stem bark of G. mangostana. nih.govacs.orgmdpi.com One study, which conducted a bioassay-guided fractionation of a chloroform-soluble extract from the stem bark, was the first to report the isolation of this specific compound from this plant part. nih.gov
Pericarp (Fruit Hull/Rind): The pericarp, often referred to as the fruit hull or rind, is the most extensively studied part of the mangosteen fruit for its high concentration of xanthones. nih.govcaldic.com Column chromatography of methanol (B129727) extracts from the pericarps has successfully yielded this compound among other known analogs. nih.gov
Young Fruit: The developmental stage of the fruit also influences its chemical composition. A chemical investigation into the young fruit of G. mangostana at the 7-week maturity stage led to the isolation of this compound, where it was identified as the third major metabolite. scispace.com
While other parts of the tree, such as the heartwood, leaves, and roots, also contain xanthones, the stem bark, pericarp, and young fruit are the most specifically documented sources for the isolation of this compound. caldic.comnih.gov
Garcinia mangostana is native to the tropical rainforests of Southeast Asia, with its origins traced to the Malay Peninsula and Indonesia. missouribotanicalgarden.orgcabidigitallibrary.orgdoc-developpement-durable.orgwikipedia.org Its cultivation is largely concentrated in this region, with Thailand being the world's largest producer, followed by other countries like Malaysia, Vietnam, and Indonesia. missouribotanicalgarden.orgdoc-developpement-durable.org
The tree's cultivation has significant relevance as it is an important commercial fruit crop in Southeast Asia. doc-developpement-durable.org Over the last two centuries, its cultivation has expanded to other tropical areas, including Sri Lanka, southern India, Central America, Brazil, and northern Australia. cabidigitallibrary.org However, the tree has very specific and uncompromising cultural requirements, making it difficult to grow outside its native habitat. missouribotanicalgarden.org It thrives in hot, humid climates with high annual rainfall (over 150 inches) and temperatures that remain between 40°F and 100°F. missouribotanicalgarden.orgcabidigitallibrary.org The tree is slow-growing, typically taking 8 to 15 years to produce its first fruit, and prefers deep, well-drained soils with high organic matter content. missouribotanicalgarden.orgdoc-developpement-durable.orgnparks.gov.sg
Extraction Techniques for Xanthone (B1684191) Enrichment
The isolation of this compound begins with the extraction of a broad spectrum of xanthones from the chosen plant material. This initial step, known as xanthone enrichment, utilizes various extraction techniques to create a crude extract that is then subjected to further purification.
The selection of solvents and the parameters of the extraction process are critical for maximizing the yield of xanthones while minimizing the co-extraction of undesirable compounds.
Solvent Selection: The choice of solvent is dictated by the polarity of the target xanthones.
Polar Solvents: Alcohols such as methanol and ethanol (B145695) (often in aqueous solutions like 70-80%) are frequently used for the initial maceration or Soxhlet extraction due to their ability to dissolve a wide range of compounds. nih.govmdpi.comnih.govnih.gov
Intermediate Polarity Solvents: Ethyl acetate (B1210297) and acetone (B3395972) are also effective; one study noted that acetone extraction yielded the highest total xanthone content. nih.govsemanticscholar.org
Non-Polar Solvents: Chloroform (B151607) and hexane (B92381) are typically used in subsequent fractionation steps to partition and remove non-polar substances like fats and waxes. nih.govnih.gov
Extraction Methods and Parameters: Various methods are employed, each with distinct parameters.
Maceration: Involves soaking the dried, powdered plant material in a solvent at room temperature for an extended period, often several days. nih.govnih.govsemanticscholar.org
Soxhlet Extraction: A continuous extraction method using heat, which can increase efficiency but risks degrading heat-sensitive compounds. nih.gov
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to accelerate extraction, proving to be a more economical and effective method than traditional techniques, requiring less time. nih.gov
Accelerated Solvent Extraction (ASE): An automated system using high temperature (e.g., 80°C) and pressure, significantly reducing extraction time and solvent usage. lcms.czlcms.cz
Supercritical Fluid Extraction (SFE): An environmentally friendly technique using supercritical carbon dioxide (CO2), often with ethanol as a co-solvent, at high pressures (10-20 MPa) to extract xanthones. jst.go.jpresearchgate.net
Subcritical Water Extraction: A "green" method using only water at elevated temperatures (120–180°C) and pressures as the extraction solvent. walshmedicalmedia.com
| Extraction Technique | Typical Solvents | Key Parameters | Reference |
|---|---|---|---|
| Maceration | Methanol, Ethanol, Ethyl Acetate | Room Temperature, 1-3 days | nih.govnih.govsemanticscholar.org |
| Soxhlet Extraction | Ethanol | Elevated Temperature, ~2 hours | nih.gov |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 33°C, ~0.5 hours | nih.gov |
| Accelerated Solvent Extraction (ASE) | 95% Ethanol | 80°C, High Pressure, ~30 min | lcms.cz |
| Supercritical Fluid Extraction (SFE) | CO2, Ethanol (co-solvent) | 35-50°C, 10-20 MPa | jst.go.jpresearchgate.net |
| Subcritical Water Extraction | Water | 120-180°C, 1-5 MPa | walshmedicalmedia.com |
Once a crude extract is obtained, it must be fractionated to separate the complex mixture into simpler groups of compounds, thereby enriching the concentration of xanthones.
Liquid-Liquid Partitioning: This is a standard and effective strategy. The initial crude extract (e.g., from methanol) is typically suspended in a water-methanol mixture. This solution is then sequentially washed with a series of immiscible solvents of increasing polarity. A common sequence involves a first wash with hexane to remove lipids (defatting), followed by extraction with a solvent like chloroform or ethyl acetate, which draws the xanthones from the aqueous phase into the organic phase. nih.govmdpi.comnih.gov
Silica (B1680970) Gel Column Chromatography: This is a fundamental chromatographic technique used for initial cleanup and fractionation. The crude or partitioned extract is applied to the top of a column packed with silica gel. A gradient of solvents, starting with a non-polar solvent (like hexane) and gradually increasing in polarity (e.g., by adding chloroform, ethyl acetate, and finally methanol), is passed through the column. mdpi.comrsc.org Compounds elute at different times based on their polarity, allowing for the collection of distinct fractions.
Advanced Chromatographic Separation Techniques for this compound
The fractions enriched with xanthones from the initial separation steps require further purification using more advanced and higher-resolution chromatographic techniques to isolate this compound in its pure form.
Preparative Liquid Chromatography Approaches
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the isolation and purification of specific compounds from complex mixtures, such as plant extracts. shimadzu.com This method is an scaled-up version of analytical HPLC, designed to handle larger sample volumes to yield quantities of a pure compound sufficient for further analysis. gilson.com Reversed-phase HPLC is the most common mode used for the purification of natural products like xanthones. nih.gov
In the context of isolating xanthones from Garcinia mangostana, researchers employ various chromatographic steps. Following initial fractionation, often with techniques like Sephadex LH-20 column chromatography, prep-HPLC is used for the final purification stages. acs.org The selection of the mobile phase is critical for achieving effective separation. For example, isocratic solvent systems, such as mixtures of methanol-water or acetonitrile-water, have been successfully used to isolate xanthone derivatives from G. mangostana extracts. acs.org
The following table summarizes typical conditions used in preparative chromatography for the separation of xanthones, which are applicable to the isolation of this compound.
| Parameter | Description | Source |
| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | acs.orgshimadzu.com |
| Stationary Phase | Reversed-phase columns (e.g., C18) | nih.gov |
| Mobile Phase (Example 1) | Isocratic mixture of Methanol-Water | acs.org |
| Mobile Phase (Example 2) | Isocratic mixture of Acetonitrile-Water | acs.org |
| Detection | UV-Vis Detector | nih.gov |
Countercurrent Chromatography and Other Orthogonal Methods
While prep-HPLC is a powerful tool, some structurally similar xanthones can be difficult to separate due to co-elution. nih.govresearchgate.net In such cases, orthogonal separation methods, which separate compounds based on different physicochemical principles, are employed. High-Speed Countercurrent Chromatography (HSCCC), also known as Centrifugal Partition Chromatography (CPC), is a particularly effective orthogonal technique for isolating xanthones. nih.govtechnosaurus.co.jp
HSCCC is a liquid-liquid partition chromatography method that eliminates the need for a solid support, preventing irreversible adsorption of the sample and allowing for high sample recovery. nih.govresearchgate.net This technique has proven successful in separating closely related and even isomeric xanthones from plant extracts like Gentianella amarella and Garcinia mangostana. nih.govresearchgate.netresearchgate.net The selection of a suitable two-phase solvent system is crucial for successful HSCCC separation. nih.gov
Studies have demonstrated the efficiency of HSCCC in purifying xanthones from Garcinia mangostana pericarp, using solvent systems tailored to the polarity of the target compounds. technosaurus.co.jpresearchgate.net For example, a system composed of Methanol/water/Ethanol/Hexane/methyl tert-butyl ether (6:3:1:6:4 v/v) was used to isolate α-mangostin and γ-mangostin with high purity in a single 35-minute run. researchgate.net
| Method | Principle | Application Example | Source |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Separation of co-eluting and isomeric xanthones from Garcinia and Gentianella species. | nih.govresearchgate.net |
| Centrifugal Partition Chromatography (CPC) | Synonymous with HSCCC. | Purification of α-mangostin, 3-isomangostin (B95915), and gartanin (B23118) from Garcinia mangostana pericarp. | technosaurus.co.jp |
| Sephadex LH-20 Chromatography | Size exclusion and adsorption chromatography. | Initial fractionation of crude plant extracts before final purification by HPLC. | acs.org |
Purity Assessment of Isolated this compound
Following isolation, a rigorous assessment of the compound's purity and structural integrity is essential. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the isolated this compound. nih.gov An HPLC analysis of the purified fraction should ideally show a single, sharp peak, indicating the absence of contaminants. Purity levels exceeding 98% are often reported for xanthones purified using these combined chromatographic techniques. nih.gov
To confirm the identity of the isolated compound, several spectroscopic methods are employed. The structural elucidation of this compound is definitively achieved through the analysis of its spectroscopic data. acs.orgnih.gov
Key techniques for purity and structural confirmation include:
High-Performance Liquid Chromatography (HPLC): Used with a Photodiode Array (PDA) detector to confirm purity and quantify the compound. researchgate.netlcms.cz
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. lcms.czbiocrick.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to elucidate the precise chemical structure and connectivity of the atoms within the molecule. nih.govnih.gov
The combination of these analytical methods ensures that the isolated compound is indeed this compound and meets the high purity standards required for subsequent scientific research.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment of 11 Hydroxy 1 Isomangostin
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 11-Hydroxy-1-isomangostin. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound. biocrick.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. semanticscholar.org The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule, such as carbonyls, aromatic carbons, and aliphatic carbons. semanticscholar.org The chemical shift data from both ¹H and ¹³C NMR are compared with known values for similar xanthone (B1684191) structures to confirm the basic framework of the molecule. nih.govrsc.org
Below are the ¹H and ¹³C NMR spectral data for this compound recorded in acetone-d6. rsc.org
Interactive Data Table: ¹H and ¹³C NMR Data of this compound
| Position | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) |
| 1 | - | 155.9 |
| 2 | - | 105.0 |
| 3 | - | 161.0 |
| 4 | 6.40 (1H, s) | 94.2 |
| 4a | - | 157.6 |
| 4b | - | 154.9 |
| 5 | 6.72 (1H, s) | 102.1 |
| 6 | - | 155.8 |
| 7 | - | 143.9 |
| 8 | - | 138.0 |
| 8a | - | 112.5 |
| 9 | - | 182.2 |
| 10 | 3.33 (2H, d, J=7.0 Hz) | 22.0 |
| 11 | 5.24 (1H, t, J=7.0 Hz) | 123.3 |
| 12 | - | 132.3 |
| 13 | 1.77 (3H, s) | 18.2 |
| 14 | 1.68 (3H, s) | 25.9 |
| 15 | 2.70 (2H, t, J=6.8 Hz) | 27.0 |
| 16 | 1.80 (2H, t, J=6.8 Hz) | 41.7 |
| 17 | - | 74.8 |
| 18 | 1.34 (6H, s) | 29.4 |
| 1-OH | 13.55 (1H, s) | - |
| 6-OH | 9.68 (1H, s) | - |
| 7-OCH3 | 3.73 (3H, s) | 62.0 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms and the spatial arrangement of the molecule, a series of two-dimensional (2D) NMR experiments are utilized. caldic.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace out the spin systems within the molecule, confirming the connectivity of the aliphatic chains. rsc.orgyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. rsc.orgyoutube.com This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. rsc.orgyoutube.com This powerful technique is instrumental in connecting the different structural fragments of this compound, such as linking the prenyl and dihydropyran moieties to the xanthone core.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of the molecule by observing through-space interactions. rsc.org
The collective data from these 1D and 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the planar structure and providing insights into the three-dimensional arrangement of this compound. biocrick.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of this compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. rsc.orglcms.cz This precision allows for the calculation of the elemental formula by comparing the measured mass to the theoretical masses of possible atomic combinations. For instance, a study reported a molecular ion peak in the HRESITOFMS spectrum that corresponded to a specific sodiated elemental formula, confirming the molecular makeup of a related compound. nih.gov This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and substructures within this compound. amazonaws.com By analyzing the fragmentation pathways, researchers can piece together the molecular structure, corroborating the findings from NMR spectroscopy. amazonaws.com
Chiroptical Spectroscopy for Absolute Configuration Assignment
While NMR and MS can define the connectivity and relative stereochemistry, chiroptical spectroscopy is often necessary to determine the absolute configuration of chiral centers. nih.govresearchgate.net
For chiral molecules like this compound, which possess stereocenters, determining their absolute configuration is crucial. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for this purpose. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with spectra calculated for the possible stereoisomers using quantum chemical methods, the absolute configuration can be assigned. science.gov In some cases, the specific rotation value, obtained using a polarimeter, can also provide an indication of the enantiomeric nature of the compound, although it is not always definitive on its own. nih.govacs.org For instance, a slightly positive specific rotation was observed for a related compound, suggesting a non-racemic mixture. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a unique ECD spectrum that is highly sensitive to the molecule's three-dimensional structure, particularly the absolute configuration of its stereocenters.
In the context of xanthone chemistry, ECD has become a crucial tool for the unambiguous assignment of absolute configurations, especially for newly isolated compounds. nih.govresearchgate.netresearchgate.net The process typically involves comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated for a specific stereoisomer using quantum chemical methods. A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute stereochemistry. researchgate.net
While detailed experimental ECD data for this compound is not extensively published, its structural characterization is often part of broader phytochemical investigations where the absolute configurations of new, co-isolated xanthone derivatives are determined using ECD analysis. nih.govresearchgate.net For known compounds like this compound, its identity is typically confirmed by comparing other spectroscopic data (NMR, MS) and optical rotation values with those previously reported in the literature. scispace.comnih.gov The application of ECD to analogous compounds isolated from the same natural sources, such as the pericarps of Garcinia mangostana, underscores its importance in establishing the stereochemical integrity of this class of phytochemicals. nih.govscience.gov
Optical Rotation Measurements in Context of Chiral Centers
Optical rotation is a fundamental property of chiral substances, measuring the angle to which a plane of polarized light is rotated when passed through a sample. The direction (positive or dextrorotatory, '+'; or negative or levorotatory, '−') and magnitude of this rotation are characteristic of a molecule's specific three-dimensional arrangement and are directly related to the configuration of its chiral centers. google.com
This compound possesses chiral centers, rendering it optically active. The measurement of its specific rotation ([α]D) is a critical quality control parameter used to confirm its identity and stereochemical purity after isolation from natural sources. scispace.comresearchgate.net Comparison of the measured optical rotation value with established literature values helps to verify that the correct stereoisomer has been isolated. nih.gov
A specific optical rotation value for this compound has been reported in the literature, providing a key reference point for its characterization. nih.gov
Table 1: Reported Optical Rotation Data for this compound
| Compound | Specific Rotation [α]D25 | Conditions |
| This compound | +11.4 | c 0.1, MeOH |
Data sourced from a study on cytotoxic xanthone constituents of Garcinia mangostana. nih.gov
This experimental value is a crucial piece of data in the structural elucidation puzzle. When researchers isolate known natural products, matching the optical rotation data to the reported value provides strong evidence for the compound's identity and correct absolute stereochemistry. scispace.comnih.gov
Biosynthetic Pathways and Precursor Incorporation Studies of 11 Hydroxy 1 Isomangostin
General Xanthone (B1684191) Biosynthesis via Shikimate and Acetate-Malonate Pathways
In higher plants, the characteristic C6-C1-C6 tricyclic scaffold of the xanthone nucleus is of a mixed biosynthetic origin, drawing precursors from two major metabolic routes: the shikimate pathway and the acetate-malonate (or polyketide) pathway. mdpi.comscispace.comresearchgate.netscielo.br Ring B and the central carbonyl carbon are derived from the shikimate pathway, while Ring A originates from the acetate-malonate pathway. scispace.comscielo.br
The biosynthesis initiates with the formation of an amino acid, typically L-phenylalanine, via the shikimate pathway. researchgate.net This precursor is then converted to benzoyl-CoA or a related derivative. researchgate.netmdpi.com Concurrently, the acetate-malonate pathway provides three molecules of malonyl-CoA. A key enzymatic reaction, catalyzed by benzophenone (B1666685) synthase (BPS), condenses one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form a benzophenone intermediate. mdpi.comresearchgate.net For many xanthones, including the precursors to the mangostin family, the central intermediate is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comresearchgate.netresearchgate.net
This benzophenone intermediate then undergoes a regioselective, intramolecular oxidative phenol (B47542) coupling reaction to form the xanthone core. scielo.brnih.gov This cyclization is a critical step, establishing the dibenzo-γ-pyrone skeleton. Depending on the specific benzophenone precursor and the cyclization pattern, different core xanthones are produced. For the pathway leading to 11-Hydroxy-1-isomangostin, the key scaffold is 1,3,7-trihydroxyxanthone or its more substituted derivative, 1,3,6,7-tetrahydroxyxanthone. researchgate.netfrontiersin.org
| Precursor/Intermediate | Originating Pathway | Role in Xanthone Formation |
|---|---|---|
| Shikimic Acid | Shikimate Pathway | Initial precursor for Ring B and the carbonyl carbon. |
| L-Phenylalanine | Shikimate Pathway | Derived from shikimate; precursor to benzoyl-CoA. researchgate.net |
| Acetyl-CoA / Malonyl-CoA | Acetate-Malonate Pathway | Provide the building blocks for the polyketide chain that forms Ring A. scispace.com |
| Benzophenone Intermediate (e.g., 2,3′,4,6-tetrahydroxybenzophenone) | Mixed | Product of condensation between shikimate and acetate-derived units; direct precursor to the xanthone core. mdpi.comresearchgate.net |
| Core Xanthone Scaffold (e.g., 1,3,7-trihydroxyxanthone) | Mixed | Formed by oxidative cyclization of the benzophenone intermediate; serves as the backbone for further modifications. researchgate.netnih.gov |
Proposed Biosynthetic Route for this compound
While the complete pathway has not been elucidated in a single study, a scientifically sound route can be proposed based on the known biosynthesis of related, more abundant xanthones like α-mangostin and γ-mangostin. nih.govfrontiersin.org The biosynthesis of this compound is a multi-step process involving prenylation, methylation, and oxidative cyclization/hydroxylation reactions starting from a common xanthone precursor.
The proposed pathway initiates with the core scaffold 1,3,6,7-tetrahydroxyxanthone .
Double Prenylation: The xanthone core undergoes two separate prenylation events, where two dimethylallyl pyrophosphate (DMAPP) units are attached to the carbon skeleton, likely at the C-2 and C-8 positions. This step is catalyzed by specific prenyltransferase enzymes and results in the formation of γ-mangostin . nih.govfrontiersin.org
O-Methylation: Following prenylation, an O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-7 position, yielding the major mangosteen xanthone, α-mangostin . frontiersin.org
Oxidative Cyclization: The "iso" structure in 1-isomangostin (B102770) is formed via an intramolecular oxidative cyclization involving the prenyl group at C-2 and the adjacent hydroxyl group at C-1. This reaction forms a dihydropyran ring, resulting in the 1-isomangostin skeleton.
Hydroxylation: The final proposed step is a specific hydroxylation reaction on the second prenyl group (originally at C-8). A cytochrome P450 monooxygenase likely catalyzes the addition of a hydroxyl group at the C-11 position of this side chain, producing the final compound, This compound .
| Step | Precursor | Key Reaction | Enzyme Class (Hypothesized) | Product |
|---|---|---|---|---|
| 0 | 2,3′,4,6-Tetrahydroxybenzophenone | Oxidative Cyclization | Cytochrome P450 Monooxygenase | 1,3,6,7-Tetrahydroxyxanthone |
| 1 | 1,3,6,7-Tetrahydroxyxanthone | C-2 and C-8 Prenylation | Prenyltransferase (PT) | γ-Mangostin |
| 2 | γ-Mangostin | C-7 O-Methylation | O-Methyltransferase (OMT) | α-Mangostin |
| 3 | α-Mangostin | Oxidative Cyclization (C-2 prenyl to C-1 OH) | Cytochrome P450 Monooxygenase | 1-Isomangostin |
| 4 | 1-Isomangostin | C-11 Hydroxylation | Cytochrome P450 Monooxygenase | This compound |
Enzymatic Steps and Genetic Regulation in Isoprenoid Addition
The addition of isoprenoid (prenyl) groups is a pivotal modification in the biosynthesis of this compound, significantly impacting the compound's structure and properties. mdpi.com This step connects the xanthone backbone, derived from the shikimate and polyketide pathways, with the isoprenoid biosynthetic routes. mdpi.com
The five-carbon building blocks for prenylation, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized in plants via two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govscispace.comresearchgate.net
The key enzymes responsible for attaching the prenyl chains to the aromatic xanthone scaffold are aromatic prenyltransferases (PTs) . mdpi.com These enzymes are often integral membrane proteins that catalyze the formation of a new carbon-carbon bond between a DMAPP molecule and an electron-rich position on the xanthone core. mdpi.com The regiospecificity of these enzymes is crucial, as it dictates the precise location of prenylation. For instance, in the biosynthesis of γ-mangostin, prenyltransferases would specifically target the C-2 and C-8 positions of the 1,3,6,7-tetrahydroxyxanthone core. nih.govfrontiersin.org Research on Hypericum calycinum has led to the characterization of a specific xanthone prenyltransferase, HcPT, which catalyzes the C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone, demonstrating the existence of such specialized enzymes. mdpi.com
The genetic regulation of these pathways is often linked to the plant's defense mechanisms. The expression of genes encoding biosynthetic enzymes, including prenyltransferases, can be induced by external stimuli such as elicitors from pathogens. mdpi.com This suggests that the production of complex xanthones like this compound is a tightly controlled process, activated when the plant requires chemical defenses.
| Enzyme Class | Function | Substrate(s) | Product Example |
|---|---|---|---|
| Prenyltransferase (PT) | Attaches DMAPP to the xanthone core. | Xanthone scaffold, DMAPP | γ-Mangostin |
| O-Methyltransferase (OMT) | Adds a methyl group to a hydroxyl function. | γ-Mangostin, S-adenosyl methionine | α-Mangostin |
| Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions (e.g., hydroxylation, cyclization). | α-Mangostin, 1-Isomangostin | 1-Isomangostin, this compound |
Precursor Feeding Experiments for Pathway Elucidation
Precursor feeding experiments are a cornerstone technique for unraveling biosynthetic pathways. This methodology involves supplying a producing organism or cell culture with a labeled potential precursor and tracking its incorporation into the final product. nih.gov While specific feeding studies for this compound are not extensively documented, the principles have been widely applied to other xanthones and complex natural products. frontiersin.orgacs.orgnih.gov
The process typically involves:
Labeling: A suspected precursor (e.g., L-phenylalanine, acetate (B1210297), methionine) is synthesized with an isotopic label, which can be a radioactive isotope (like ¹⁴C) or a stable heavy isotope (like ¹³C or ¹⁸O). nih.govacs.org
Administration: The labeled compound is "fed" to the plant, plant part, or a cell suspension culture that is actively producing the target metabolite.
Incubation: The biological system is allowed to grow and metabolize for a period, during which the labeled precursor is taken up and processed through the biosynthetic machinery.
Isolation and Analysis: The target compound, this compound, is extracted, purified, and then analyzed to detect the presence and location of the isotopic label. For radiolabels, this involves techniques like scintillation counting. For stable isotopes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that can pinpoint the exact position of each ¹³C atom, confirming its origin from the fed precursor. acs.orgnih.gov
For example, feeding a Garcinia mangostana cell culture with [¹³C₂]-acetate would be expected to result in a pattern of ¹³C enrichment in Ring A of the isolated this compound, confirming its polyketide origin. Similarly, feeding with labeled L-phenylalanine would confirm the shikimate pathway's contribution to Ring B. nih.gov
| Labeled Precursor | Expected Biosynthetic Incorporation | Purpose of Experiment | Primary Analytical Method |
|---|---|---|---|
| [ring-¹³C₆]-L-Phenylalanine | Enrichment in Ring B of the xanthone core. | Confirm shikimate pathway origin of Ring B. | ¹³C-NMR Spectroscopy |
| [1,2-¹³C₂]-Acetate | Paired enrichment signals in Ring A. | Confirm acetate-malonate origin and folding pattern of Ring A. | ¹³C-NMR Spectroscopy |
| [methyl-¹³C]-L-Methionine | Enrichment of the methoxy (B1213986) group at C-7. | Identify the source of the methyl group. | ¹³C-NMR Spectroscopy |
| [¹³C₅]-Dimethylallyl pyrophosphate (DMAPP) | Enrichment of both isoprenoid side chains. | Confirm the direct precursors of the prenyl groups. | ¹³C-NMR Spectroscopy / Mass Spectrometry |
Preclinical Pharmacological Activities and Molecular Mechanisms of 11 Hydroxy 1 Isomangostin
Cellular Cytotoxicity and Apoptosis Induction Mechanisms
The compound 11-hydroxy-1-isomangostin is a xanthone (B1684191) found in the pericarp of the mangosteen fruit (Garcinia mangostana) and has been the subject of research for its potential pharmacological activities. mdpi.com Studies have investigated its effects on cancer cells, focusing on its ability to induce cell death through various mechanisms.
Modulation of Cell Cycle Progression (e.g., CDK inhibition)
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Cyclin-dependent kinases (CDKs) are key proteins that drive the progression of the cell cycle. nih.govresearchgate.net Some xanthones isolated from mangosteen have been shown to inhibit CDKs, leading to cell cycle arrest. researchgate.netnih.gov For instance, α-mangostin, a related xanthone, has been demonstrated to modulate the expression of several cyclins and CDKs, resulting in cell cycle arrest in various cancer cell lines. nih.gov While direct evidence specifically detailing this compound's effect on CDK inhibition is still emerging, the known activity of other xanthones suggests this as a potential mechanism of action. The structural similarities among xanthones point towards the possibility that this compound may also interfere with cell cycle progression by targeting CDKs. researchgate.netresearchgate.net
Induction of Apoptotic Pathways (e.g., caspase activation, mitochondrial dysfunction, Bcl-2 family protein modulation)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Research indicates that xanthones from mangosteen, including the major constituent α-mangostin, can trigger apoptosis through the mitochondrial pathway. nih.govresearchgate.net This pathway involves the activation of caspase-9 and caspase-3, but not caspase-8. nih.gov
Key events in the α-mangostin-induced mitochondrial apoptotic pathway include:
Mitochondrial swelling researchgate.net
Loss of mitochondrial membrane potential researchgate.net
Decreased intracellular ATP researchgate.net
Accumulation of reactive oxygen species (ROS) researchgate.net
Release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria researchgate.net
Furthermore, the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis, plays a significant role. scispace.com For example, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed following treatment with some mangosteen extracts. caldic.com While specific studies on this compound are limited, the apoptotic mechanisms established for other mangosteen xanthones provide a strong basis for its potential action. nih.govresearchgate.netcaldic.com
Autophagic Cell Death Modalities
Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can have a dual role in cancer, either promoting survival or leading to cell death. Some studies have shown that certain xanthones can induce autophagic cell death in cancer cells. For example, α-mangostin has been reported to induce autophagy. mdpi.com Another xanthone, gartanin (B23118), has been shown to induce autophagy in various cancer cells, as evidenced by the formation of acidic vesicles and changes in autophagy-related proteins. In some contexts, the induction of autophagy by xanthones can lead to cell death. mdpi.com While direct studies on this compound's role in autophagy are not extensively documented, research on related compounds like garcinone E suggests that it can have more severe effects on autophagy than α-mangostin. researchgate.net
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. nih.govwikipedia.org They are established targets for a number of anticancer drugs. nih.govmdpi.com These inhibitors can be classified as "poisons," which trap the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. wikipedia.orgexcli.de Several xanthones from mangosteen, including α-mangostin, β-mangostin, and γ-mangostin, have been found to inhibit both topoisomerase I and topoisomerase II. nih.gov γ-Mangostin, in particular, displayed potent inhibitory activity against topoisomerase II. nih.gov This inhibition of topoisomerase activity by xanthones presents a plausible mechanism for their cytotoxic effects, as the resulting DNA damage can trigger apoptosis. wikipedia.org
Antioxidant Mechanisms
Free Radical Scavenging Capabilities (e.g., DPPH, peroxynitrite)
Free radicals are highly reactive molecules that can cause damage to cells, contributing to various diseases. nih.govjfda-online.com Antioxidants can neutralize these free radicals and protect the body from oxidative stress. Xanthones from mangosteen are known to possess significant antioxidant properties. nih.govresearchgate.net
Anti-inflammatory Mechanisms
The anti-inflammatory properties of xanthones from Garcinia mangostana are well-documented, with several studies pointing to their ability to modulate key inflammatory pathways. ijprajournal.comnih.gov
Inhibition of Pro-inflammatory Mediators (e.g., NF-κB pathway modulation, COX-2, iNOS expression)
Research has shown that xanthones isolated from Garcinia mangostana can significantly inhibit pro-inflammatory mediators. nih.govbiointerfaceresearch.com A study involving bioassay-guided fractionation of a Garcinia mangostana stem bark extract identified several xanthones, including this compound, and evaluated their effects on the NF-κB pathway. biocrick.comchemfaces.comnih.gov While this compound itself was not directly tested for NF-κB inhibition in this particular study, other related xanthones like α-mangostin, β-mangostin, garcinone D, 8-deoxygartanin, and gartanin were found to inhibit the activation of the p65 subunit of NF-κB. biocrick.comchemfaces.comnih.gov
Furthermore, α-mangostin has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response. researchgate.netneurores.org This suppression is often linked to the inhibition of the NF-κB pathway, which regulates the transcription of these pro-inflammatory genes. nih.govresearchgate.net For example, γ-mangostin has been shown to inhibit lipopolysaccharide (LPS)-induced COX-2 protein expression by suppressing NF-κB. nih.gov Given the structural similarities among mangosteen xanthones, it is plausible that this compound also contributes to the anti-inflammatory effects of mangosteen extracts through similar mechanisms.
**Table 1: Inhibition of NF-κB by Xanthones from *Garcinia mangostana***
| Compound | Target | IC50 (µM) |
|---|---|---|
| α-Mangostin | p65 | 15.9 biocrick.comnih.gov |
| β-Mangostin | p50 | 7.5 biocrick.comnih.gov |
| β-Mangostin | p65 | 12.1 biocrick.comnih.gov |
| Garcinone D | p65 | 3.2 biocrick.comnih.gov |
| 8-Deoxygartanin | p65 | 11.3 biocrick.comnih.gov |
| Gartanin | p65 | 19.0 biocrick.comnih.gov |
IC50 values represent the concentration required for 50% inhibition.
Cytokine and Chemokine Profile Modulation
The anti-inflammatory activity of mangosteen xanthones extends to the modulation of cytokine and chemokine profiles. α-Mangostin, a major constituent of mangosteen, has been shown to significantly reduce the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as chemokines like RANTES, MIP-1β, and IP-10 in dengue virus-infected cells. researchgate.net These effects are considered more potent than those of the anti-inflammatory drug dexamethasone. researchgate.net While direct evidence for this compound's impact on cytokine and chemokine profiles is limited, its presence in extracts with known immunomodulatory effects suggests a potential role. utar.edu.my Studies on other xanthones have shown a reduction in pro-inflammatory cytokine levels, which is often associated with the inhibition of the NF-κB signaling pathway. mdpi.com
Antimicrobial Activities
Xanthones from Garcinia mangostana have demonstrated a broad spectrum of antimicrobial activities. researchgate.netrjptonline.orgijprajournal.com
Antibacterial Effects (e.g., against specific bacterial strains)
Several studies have highlighted the antibacterial properties of xanthones, including those isolated from Garcinia mangostana. rjptonline.orgijprajournal.comswu.ac.th In a screening of various xanthones, this compound was among the compounds evaluated for antibacterial activity. swu.ac.th While the specific activity of this compound was not detailed in comparison to other tested xanthones in that particular study, other related compounds like garcinone B exhibited strong antibacterial activity against cariogenic bacteria such as Streptococcus mutans and Lactobacillus species. swu.ac.th Extracts from mangosteen have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rjptonline.orgijprajournal.com
**Table 2: Antibacterial Activity of Garcinone B from *Garcinia mangostana***
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Streptococcus mutans ATCC 25175 | 0.25 swu.ac.th |
| Lactobacillus spp. | 0.5 swu.ac.th |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Antifungal Activities
The antifungal properties of mangosteen extracts and their constituent xanthones have also been reported. researchgate.netrjptonline.orgijprajournal.com While specific studies focusing solely on the antifungal activity of this compound are scarce, the general antifungal efficacy of mangosteen xanthones against various fungal species is acknowledged. rjptonline.orgijprajournal.com For instance, BR-xanthone A, another xanthone from Garcinia, has been noted for its antifungal activity. researchgate.net Further investigation is needed to determine the specific antifungal spectrum and potency of this compound.
Antiviral Properties
Xanthones isolated from Garcinia mangostana are well-documented for their broad-spectrum antiviral activities. researchgate.netnih.gov For instance, prominent compounds from the fruit, α-mangostin and γ-mangostin, have demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV-1). rjptonline.orgijprajournal.commedicopublication.com Specifically, α-mangostin has been identified as a non-competitive inhibitor of HIV-1 protease, a critical enzyme in the viral replication cycle. ijprajournal.commedicopublication.com Further studies have revealed the potential of α-mangostin against other viruses, including chikungunya virus, dengue virus, and various RNA viruses, by interfering with viral entry, replication, and protein synthesis. medicopublication.comjmchemsci.com
While this compound is a known xanthone constituent of G. mangostana, specific studies detailing its direct antiviral activities are not extensively covered in the available scientific literature. nih.govresearchgate.net The established antiviral properties of the broader class of prenylated xanthones from this plant source suggest a potential area for future investigation into the specific capabilities of this compound. researchgate.net
Antidiabetic Activity Mechanisms
The potential of xanthones from G. mangostana in managing diabetes is an active area of research, with mechanisms targeting carbohydrate metabolism and insulin (B600854) signaling. researchgate.net
One of the primary strategies for managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. mdpi.comnih.gov Pancreatic α-amylase is responsible for breaking down complex starches into oligosaccharides, while α-glucosidase, located in the brush border of the small intestine, hydrolyzes oligosaccharides into absorbable monosaccharides like glucose. nih.govnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion and subsequent glucose absorption is delayed, leading to a reduction in blood sugar spikes after meals. encyclopedia.pub
Several xanthones from Garcinia mangostana have been identified as potent inhibitors of these enzymes. mdpi.comencyclopedia.pub In a study investigating new α-glucosidase inhibitors from G. mangostana pericarps, this compound was among the isolated and evaluated compounds. researchgate.net While other xanthones in the study showed more potent activity, its inclusion marks it as a compound of interest in this therapeutic area. researchgate.net Research has demonstrated that the structural features of xanthones, such as the number and position of hydroxyl and methoxy (B1213986) groups, play a crucial role in their inhibitory efficacy against α-glucosidase. mdpi.com
| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) | Reference |
|---|---|---|---|
| α-Mangostin | >500 | 144.3 | mdpi.com |
| β-Mangostin | 90.1 | 111.4 | mdpi.com |
| γ-Mangostin | >500 | >500 | mdpi.com |
| Garcinone C | 155.6 | 33.3 | mdpi.com |
| Garcinone D | 105.7 | 130.5 | mdpi.com |
| Acarbose (Control) | 367.6 | 330.5 | mdpi.com |
Insulin signaling is a critical process for maintaining glucose homeostasis. The cascade begins with insulin binding to its receptor, which triggers a series of phosphorylation events involving Insulin Receptor Substrate (IRS) proteins and the activation of phosphatidylinositol 3-kinase (PI3K). mdpi.com This leads to the activation of the protein kinase Akt, a central node in the pathway that promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissue. mdpi.com
Certain xanthones from Garcinia species have been shown to positively modulate these pathways. For example, α-mangostin has been found to stimulate insulin secretion and enhance glucose uptake in cells by activating key components of the insulin signaling cascade, including the insulin receptor (IR), PI3K, and Akt, while inhibiting negative regulatory phosphorylation sites like IRS-1 (Ser1101). mdpi.com Furthermore, other xanthones isolated from Garcinia xanthochymus have demonstrated the ability to significantly stimulate glucose uptake in skeletal muscle cells. mdpi.com
Currently, specific research detailing the direct effects of this compound on glucose uptake and the modulation of insulin signaling pathways is not available in the reviewed literature.
Neuroprotective Mechanisms
The neuroprotective potential of xanthones is increasingly recognized, with studies pointing towards their ability to counteract oxidative stress and neuroinflammation, key pathological features in many neurodegenerative diseases. nih.govneurores.org
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to damage of neuronal cells and contributes to neurodegeneration. nih.gov Extracts from mangosteen have demonstrated significant antioxidative and neuroprotective activities in various neuronal models. researchgate.net The primary xanthone, α-mangostin, has been shown to protect neuronal cells against injury induced by oxidative agents like hydrogen peroxide. researchgate.net Its protective effects are associated with a decrease in ROS production and the modulation of apoptosis-related proteins. nih.gov These findings suggest that mangosteen-derived xanthones can mitigate oxidative stress-induced neuronal cell death. nih.govresearchgate.net However, studies focusing specifically on the capacity of this compound to attenuate oxidative stress in neuronal models have not been prominently reported.
Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and nitric oxide, plays a crucial role in the progression of neurodegenerative disorders. neurores.orgneurores.org Xanthones, particularly α-mangostin, have been shown to exert potent anti-neuroinflammatory effects. neurores.org Research indicates that α-mangostin can suppress the activation of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB). neurores.org By inhibiting these pathways, α-mangostin reduces the expression of pro-inflammatory genes, thereby attenuating the inflammatory response in the central nervous system. neurores.orgneurores.org While the anti-inflammatory properties of the general class of xanthones are well-established, the specific role of this compound in the modulation of neuroinflammatory pathways remains to be elucidated by targeted research.
Synthetic Analogues, Derivatization, and Semisynthesis of 11 Hydroxy 1 Isomangostin
Strategies for Chemical Modification of the Xanthone (B1684191) Core
The xanthone core, a dibenzo-γ-pyrone, is the fundamental structure of 11-hydroxy-1-isomangostin and related compounds. mdpi.com Modifications to this core are a key strategy in developing new derivatives. Common approaches include altering the oxygenation and prenylation patterns of the aromatic rings.
The reactivity of the phenolic hydroxyl groups on the xanthone scaffold is a critical consideration in chemical modification. For instance, in the related compound α-mangostin, the hydroxyl group at the C-1 position is less reactive due to the formation of an intermolecular hydrogen bond with the carbonyl group at C-9. nih.gov This differential reactivity allows for selective modifications at other positions, such as C-3 and C-6, under milder reaction conditions. nih.gov Strategies like alkylation and acylation of these hydroxyl groups have been employed to create a variety of derivatives. researchgate.net
Furthermore, the isopentenyl groups attached to the xanthone core are amenable to chemical transformations. nih.gov Oxidative cyclization of these prenyl groups can lead to the formation of additional pyran or furan (B31954) rings, a common structural motif in many naturally occurring xanthones. unimi.itresearchgate.net For example, reacting α-mangostin with reagents like osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) can yield diol products, which serve as key intermediates for further derivatization. nih.govrsc.org
Synthesis of Novel Derivatives to Enhance Specific Bioactivities
The synthesis of novel derivatives of xanthones, including those structurally related to this compound, is primarily driven by the goal of enhancing specific biological activities, such as cytotoxic effects against cancer cells.
A variety of synthetic strategies have been explored. For instance, modifications of the isopentene groups, phenolic hydroxyl groups, and even the vacant sites on the benzene (B151609) ring of α-mangostin have been undertaken to generate new derivatives. nih.govrsc.org The cytotoxicity of these synthesized compounds is then often evaluated against a panel of human cancer cell lines. nih.govrsc.org
Structure-activity relationship (SAR) studies of these derivatives have provided valuable insights. For example, research on α-mangostin derivatives has indicated that maintaining the isopentene group at the C-8 position is often crucial for cytotoxic activity. nih.govrsc.org Conversely, modifications at other positions can lead to varied outcomes. For instance, the introduction of certain functional groups can enhance activity, while others may diminish or abolish it. nih.govrsc.org The weak cytotoxic activity of this compound compared to the highly active α-mangostin suggests the critical role of the hydroxyl group at the C-1 position in the xanthone nucleus for this particular bioactivity. scispace.comresearchgate.net
Semisynthesis from Abundant Related Xanthones
Semisynthesis, which involves the chemical modification of abundant, naturally occurring starting materials, is a practical and efficient approach to generate derivatives of less abundant compounds like this compound. α-Mangostin, being a major xanthone in the pericarp of the mangosteen fruit, is an ideal starting material for the semisynthesis of other minor xanthones. researchgate.netunimi.itresearchgate.net
The chemical structure of α-mangostin, with its multiple phenolic hydroxyl groups and prenyl chains, offers several sites for chemical manipulation. unimi.itresearchgate.net Acid-catalyzed cyclization reactions of α-mangostin can yield various isomangostin derivatives. researchgate.netunimi.itresearchgate.net For example, treatment of α-mangostin with p-toluenesulphonic acid can produce a mixture of 1-isomangostin (B102770), 3-isomangostin (B95915), and their hydrated forms. unimi.it By carefully selecting the acid catalyst and reaction conditions, the synthesis can be directed towards a specific product. For instance, using the Lewis acid BF3 in anhydrous conditions has been shown to produce 1-isomangostin. researchgate.netunimi.it
Oxidative cyclization is another important semisynthetic strategy. unimi.itresearchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to induce oxidative cyclization of the prenyl groups in α-mangostin, leading to the formation of compounds with additional heterocyclic rings. unimi.itresearchgate.net
Computational Chemistry Approaches for Lead Optimization and Molecular Docking
Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, plays a significant role in the lead optimization process for xanthone derivatives. nih.gov These in silico methods provide insights into the binding interactions between a ligand (such as this compound or its analogues) and a target protein, which can help in predicting the biological activity and guiding the design of more potent derivatives.
Molecular docking studies are used to predict the preferred binding orientation of a ligand to a target protein and to estimate the binding affinity. For instance, this compound has been identified as a potential inhibitor of certain proteins through molecular docking simulations. nih.govmdpi.com In one study, it was docked into the active site of the lemur tyrosine kinase-3 (LMTK3) receptor, which is implicated in breast cancer, and showed a favorable binding affinity. nih.gov Similarly, it was identified as a potential inhibitor of the BacA protein in Staphylococci, which is involved in biofilm formation. mdpi.com
These docking studies can reveal key interacting residues within the protein's binding site. nih.govmdpi.com For example, in the docking of this compound with the LMTK3 receptor, specific amino acid residues like Tyr163, Asn138, and Asp133 were identified as forming important hydrogen bond interactions. nih.gov This information is invaluable for designing new derivatives with modifications that can enhance these interactions and, consequently, improve the inhibitory activity.
Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. mdpi.com
Analytical Methodologies for Quantitative and Qualitative Analysis of 11 Hydroxy 1 Isomangostin in Complex Matrices
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantification and purity assessment of 11-Hydroxy-1-isomangostin. Its robustness, precision, and widespread availability make it ideal for routine quality control of raw materials and finished products. The most common approach involves Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
Detailed research findings indicate that methods developed for similar xanthones, such as α-mangostin, are effective for analyzing the broader xanthone (B1684191) profile of an extract. researchgate.net These methods typically utilize a C18 stationary phase, which is well-suited for retaining and separating non-polar to moderately polar compounds like xanthones. researchgate.netsemanticscholar.org A gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water allows for the efficient separation of multiple xanthones within a single analytical run. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the xanthone scaffold exhibits strong absorbance in the UV region. researchgate.net For purity analysis, commercial standards of this compound are often specified to have a purity of ≥98% as determined by HPLC.
Table 1: Typical HPLC Parameters for Xanthone Analysis This table is a composite representation based on methods for related xanthones.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 250mm × 4.6mm, 5 µm) | semanticscholar.org |
| Mobile Phase | Gradient of Methanol and/or Acetonitrile with Water | researchgate.net |
| Flow Rate | 0.8 - 1.5 mL/min | researchgate.netsemanticscholar.org |
| Detection | UV/DAD (Diode Array Detector) at wavelengths such as 245, 310, or 320 nm | researchgate.net |
| Injection Volume | 10 - 20 µL | semanticscholar.org |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While GC-MS is widely used for the analysis of phytochemicals in plant extracts, its direct application to this compound is limited. rjptonline.orgbiointerfaceresearch.com As a relatively large and polar xanthone, this compound has low volatility and is not amenable to direct GC analysis without chemical derivatization.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) represents an alternative separation technique with high efficiency and resolution. Methods such as Capillary Zone Electrophoresis (CZE) have been developed for the analysis of pharmacologically active xanthones. amazonaws.com In CE, charged molecules are separated in a narrow capillary under the influence of a high-voltage electric field. The separation is based on the differential migration of analytes according to their charge-to-size ratio.
For xanthones, CE offers advantages such as very low sample and reagent consumption, rapid analysis times, and unique separation selectivity compared to HPLC. While not as commonly used as HPLC for routine quantification, CE is a valuable tool for separating complex mixtures of isomers and closely related compounds that may be challenging to resolve by chromatography alone. amazonaws.comscience.gov
Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolomics
For trace-level analysis, structural confirmation, and comprehensive metabolomic studies, advanced hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing this compound in highly complex biological matrices such as blood plasma. nih.gov
This technique couples the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the detection and quantification of compounds at nanomolar concentrations, making it the gold standard for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a compound. nih.gov In such studies, plasma samples containing the analyte are typically prepared by protein precipitation followed by filtration before injection into the LC-MS/MS system. nih.gov
Other advanced techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) provide high-resolution mass data, which is invaluable for the unambiguous identification of known compounds and the structural elucidation of unknown metabolites in complex extracts. amazonaws.com
Table 2: Advantages of Advanced Hyphenated Techniques
| Technique | Primary Application for this compound | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Trace quantification in biological fluids (pharmacokinetics) | High sensitivity, high specificity, excellent for complex matrices | nih.gov |
| LC-QTOF-MS/MS | Metabolite identification and structural elucidation | High mass accuracy, ability to identify unknown compounds | amazonaws.com |
| GC-MS/MS | (If derivatized) High-sensitivity analysis of the analyte in specific applications | Very high sensitivity and selectivity for targeted analytes | N/A |
Quality Control and Standardization of this compound Extracts
The quality control and standardization of botanical extracts containing this compound are essential to ensure consistency, and efficacy in research settings. Standardization relies on the use of validated analytical methods to quantify the content of one or more marker compounds.
Key aspects of a robust quality control program include:
Purity Specification: Establishing a minimum purity level for the target analyte, often determined by HPLC. For reference standards, this is typically >98%. biocrick.com
Method Validation: The analytical method (usually HPLC) must be validated according to established guidelines to demonstrate its suitability. Validation parameters include accuracy, precision (intra- and inter-day), linearity, range, selectivity, and robustness. researchgate.net For example, recovery studies for a validated HPLC method for mangostin in crude extracts were found to be between 94.7% and 98.4%. researchgate.net
Use of Reference Standards: A well-characterized reference standard of this compound is required for accurate identification (by comparing retention times) and quantification (by generating a calibration curve).
By implementing these analytical methodologies and quality control measures, researchers can ensure the reliability and reproducibility of their studies on this compound.
Future Research Directions and Therapeutic Potential of 11 Hydroxy 1 Isomangostin
Elucidation of Additional Molecular Targets and Signaling Pathways
A crucial area of future research for 11-Hydroxy-1-isomangostin lies in the detailed identification of its molecular targets and the signaling pathways it modulates. While the anti-proliferative effects of many xanthones are broadly attributed to the induction of apoptosis, the specific proteins and pathways that this compound interacts with remain largely unknown. mdpi.comnih.gov
For instance, studies on the related xanthone (B1684191), α-mangostin, have revealed its ability to interact with a multitude of signaling pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin (B549165) (PI3K-AKT-mTOR) pathways. nih.govneurores.orgjapsonline.com Future investigations should aim to determine if this compound shares these targets or possesses a unique mechanism of action. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational molecular docking could be employed to identify direct binding partners of the compound.
Furthermore, understanding its influence on key cellular processes is paramount. Research should focus on whether this compound affects cell cycle regulation, DNA repair mechanisms, or the expression of oncogenes and tumor suppressor genes. The anti-inflammatory properties observed in other xanthones, often mediated through the inhibition of cyclooxygenase (COX) enzymes and inflammatory cytokines, also present a promising avenue for investigation with this compound. nih.gov
Exploration of Synergistic Effects with Conventional Therapeutic Agents
The potential of this compound to act synergistically with existing conventional therapeutic agents is a highly promising area of research that could lead to more effective combination therapies. Studies on α-mangostin have demonstrated synergistic growth suppression when combined with the chemotherapeutic drug 5-fluorouracil (B62378) in colon cancer cells. mdpi.com This suggests that xanthones may chemosensitize cancer cells to the effects of standard anticancer drugs, potentially allowing for lower, less toxic doses of these agents.
Future research should systematically evaluate the synergistic potential of this compound with a range of conventional drugs, including platinum-based compounds (e.g., cisplatin, oxaliplatin), taxanes (e.g., paclitaxel), and targeted therapies. mdpi.comresearchgate.net Such studies would involve in vitro assays to determine combination indices, followed by in vivo validation in animal models. The goal would be to identify drug combinations that result in enhanced efficacy, reduced drug resistance, and a more favorable safety profile.
Development of Advanced in vitro and in vivo Models for Preclinical Evaluation
To gain a more physiologically relevant understanding of the therapeutic potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models, such as three-dimensional (3D) cell cultures, spheroids, and organoids, offer a more accurate representation of the tumor microenvironment. j-organoid.orgnih.govbmrat.orgelveflow.com These models better mimic cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo. bmrat.orgresearchgate.net
The development and utilization of patient-derived organoids (PDOs) for testing this compound would be a significant step forward. PDOs can help predict patient-specific responses to treatment and facilitate personalized medicine approaches. j-organoid.orgresearchgate.net
In parallel, more sophisticated in vivo models are needed. While xenograft models using human cancer cell lines are a standard, future research could incorporate patient-derived xenograft (PDX) models, which are known to better retain the characteristics of the original human tumor. nih.gov These advanced in vivo models would be crucial for evaluating the efficacy, pharmacokinetics, and biodistribution of this compound in a more clinically relevant setting.
Novel Delivery Systems for Enhanced Bioavailability in Preclinical Settings
A significant hurdle for the clinical translation of many natural compounds, including xanthones, is their poor aqueous solubility and low bioavailability. encyclopedia.pubdovepress.comnih.gov Future research must focus on developing novel drug delivery systems to overcome these limitations for this compound.
Various nanotechnology-based approaches have shown promise for other xanthones like α-mangostin. These include encapsulation in:
Polymeric nanoparticles: These can enhance solubility, provide controlled release, and allow for targeted delivery to specific tissues. encyclopedia.pubnih.govmdpi.com
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.govnih.govui.ac.id Proliposome formulations, which are dry, free-flowing powders that form liposomes upon hydration, offer improved stability. nih.govnih.gov
Nanomicelles and nanoemulsions: These systems can significantly increase the solubility of poorly water-soluble compounds. encyclopedia.pubdovepress.com
The development of such formulations for this compound will be critical for achieving therapeutic concentrations in preclinical in vivo studies and for its eventual clinical development.
Investigation of this compound in Emerging Disease Models
Beyond its potential in oncology, the therapeutic applications of this compound should be explored in a wider range of emerging disease models. The known anti-inflammatory and antioxidant properties of xanthones suggest potential utility in a variety of chronic diseases. nih.gov
Future research could investigate the efficacy of this compound in models of:
Neurodegenerative diseases: The neuroprotective effects of xanthones against oxidative stress-induced neuronal cell death make this a compelling area of investigation for diseases like Alzheimer's and Parkinson's. nih.govnih.gov
Metabolic disorders: Some xanthones have shown potential in mitigating metabolic syndrome by affecting pathways related to lipid metabolism and insulin (B600854) sensitivity. japsonline.com
Inflammatory bowel disease: The anti-inflammatory properties of xanthones could be beneficial in managing the chronic inflammation associated with conditions like Crohn's disease and ulcerative colitis. nih.gov
Exploring these new therapeutic avenues could significantly broaden the potential clinical impact of this compound.
Comprehensive Mechanistic Studies at the Proteomic and Transcriptomic Levels
To obtain a holistic view of the cellular response to this compound, comprehensive mechanistic studies at the proteomic and transcriptomic levels are essential. Techniques like RNA-sequencing (RNA-seq) and mass spectrometry-based proteomics can provide unbiased, global insights into the changes in gene and protein expression induced by the compound. mdpi.comacs.org
For example, transcriptomic analysis of cells treated with α-mangostin has revealed significant alterations in genes involved in cholesterol metabolism. acs.orgbiocrick.com Similar studies with this compound could uncover novel mechanisms of action and identify key signaling hubs that are affected.
Integrating these "omics" data with bioinformatics analysis can help to construct detailed molecular networks and pathways that are perturbed by this compound, leading to a more complete understanding of its pharmacological effects and potentially identifying biomarkers for treatment response.
Research Data on this compound
The following tables summarize the currently available in vitro cytotoxicity data for this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HEY | Ovarian Cancer | >20 | (Xu et al., 2017) |
| A2780 | Ovarian Cancer | >20 | (Xu et al., 2017) |
| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | >20 | (Xu et al., 2017) |
| KB | Epidermoid Carcinoma | Not specified | (Suksamrarn et al., 2006) |
| BC-1 | Breast Cancer | Not specified | (Suksamrarn et al., 2006) |
| NCI-H187 | Small Cell Lung Cancer | Not specified | (Suksamrarn et al., 2006) |
Note: In the study by Xu et al. (2017), this compound was found to have weak anti-proliferative effects on the tested ovarian cancer cell lines, with IC50 values greater than 20 µM.
Q & A
Q. What are the standard protocols for isolating 11-Hydroxy-1-isomangostin from natural sources?
this compound is typically isolated via bioassay-guided fractionation. For example, chloroform-soluble extracts of Garcinia mangostana stem bark are partitioned using chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays (e.g., NF-κB inhibition in HT-29 colon cancer cells) . Key steps include:
Q. How is the structural identity of this compound validated in new studies?
Validation requires a combination of:
- 1D/2D NMR : To assign proton/carbon signals and confirm hydroxyl/isoprenyl substituents.
- High-resolution mass spectrometry (HR-MS) : For molecular formula verification (C₂₄H₂₆O₇, MW 426.459) .
- Comparison with literature data : Cross-referencing spectral data (e.g., δ 6.78 ppm for aromatic protons) from established databases like PubChem (CID: 2009585) .
Q. What in vitro assays are commonly used to assess its bioactivity?
- Anticancer activity : Cell viability assays (MTT, SRB) using HT-29, MCF-7, or other cancer cell lines.
- Anti-inflammatory effects : NF-κB or COX-2 inhibition assays .
- Antioxidant capacity : DPPH radical scavenging or FRAP assays.
Note: Dose-response curves and IC₅₀ calculations are critical for reproducibility .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during isolation?
Yield optimization involves:
- Solvent system adjustments : Testing polar/non-polar solvent ratios (e.g., hexane:ethyl acetate gradients) to improve separation.
- Chromatography parameters : Optimizing column packing material (e.g., silica gel vs. Sephadex LH-20) and flow rates.
- Seasonal variability : Accounting for plant source differences (e.g., harvest time, geographical origin) through metabolomic profiling .
Q. How should contradictory bioactivity data across studies be analyzed?
Contradictions may arise from:
- Cell line variability : Differences in receptor expression or metabolic activity (e.g., HT-29 vs. HCT-116 cells).
- Assay conditions : Varying incubation times, serum concentrations, or solvent carriers (e.g., DMSO toxicity thresholds).
- Compound stability : Degradation during storage or light exposure.
Recommendation: Replicate experiments under standardized conditions and report detailed protocols (e.g., ISO guidelines) .
Q. What strategies are effective for synthesizing this compound derivatives?
- Semi-synthesis : Modify the hydroxyl or prenyl groups of natural this compound via acetylation or alkylation.
- Total synthesis : Employ xanthone core construction using Friedel-Crafts acylation, followed by regioselective hydroxylation.
- Analytical validation : Use LC-MS/MS to confirm derivative purity and stability .
Q. How can researchers design dose-response studies to minimize off-target effects?
- Range-finding experiments : Start with broad concentrations (e.g., 1–100 μM) to identify non-toxic ranges.
- Positive/Negative controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups.
- Multi-parametric assays : Combine viability assays with apoptosis markers (e.g., caspase-3 activation) to distinguish specific effects .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing bioactivity data?
Q. How should researchers address batch-to-batch variability in compound purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
